REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH:7]1[N:8]([C:12]([CH:13]([NH:14][C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH:25]([CH3:26])[CH3:27])=[O:28])[CH2:9][CH2:10][CH2:11]1)=[O:29].[CH3:30][OH:31]>>[O:5]=[C:6]([CH:7]1[N:8]([C:12]([CH:13]([NH:14][C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH:25]([CH3:26])[CH3:27])=[O:28])[CH2:9][CH2:10][CH2:11]1)[OH:29]
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Name
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CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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|
Type
|
product
|
Smiles
|
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH:7]1[N:8]([C:12]([CH:13]([NH:14][C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH:25]([CH3:26])[CH3:27])=[O:28])[CH2:9][CH2:10][CH2:11]1)=[O:29].[CH3:30][OH:31]>>[O:5]=[C:6]([CH:7]1[N:8]([C:12]([CH:13]([NH:14][C:15](=[O:16])[O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[CH:25]([CH3:26])[CH3:27])=[O:28])[CH2:9][CH2:10][CH2:11]1)[OH:29]
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Name
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CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |